2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate is an organic compound with the molecular formula C13H16O3. It is a derivative of methacrylic acid and is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by the presence of a hydroxy group, a phenyl group, and a methacrylate ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-hydroxy-3-phenylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenylpropyl 2-methylprop-2-enoate.
Reduction: Formation of 2-hydroxy-3-phenylpropanol.
Substitution: Formation of nitro-substituted phenyl derivatives.
Scientific Research Applications
2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biology: Employed in the development of drug delivery systems, particularly in the formulation of hydrogels for controlled release of therapeutic agents.
Medicine: Investigated for its potential use in the design of biocompatible materials for medical implants and tissue engineering.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate is primarily related to its ability to undergo polymerization. The methacrylate ester group can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These networks exhibit unique mechanical and thermal properties, making them suitable for various applications. The hydroxy group also contributes to the compound’s reactivity, allowing for further functionalization and modification .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-phenoxypropyl methacrylate
- 3-Isocyanatopropyl 2-methylprop-2-enoate
- Methacrylic acid 2-hydroxy-3-(4-anilinoanilino)propyl ester
Comparison
Compared to similar compounds, 2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications, such as in the synthesis of high-performance polymers and advanced materials .
Properties
CAS No. |
501676-61-5 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(2-hydroxy-3-phenylpropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-10(2)13(15)16-9-12(14)8-11-6-4-3-5-7-11/h3-7,12,14H,1,8-9H2,2H3 |
InChI Key |
QINVXGVRGPLLRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.